Methyl 3-(acetylsulfanyl)propanoate
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Overview
Description
Methyl 3-(acetylsulfanyl)propanoate is an organic compound with the molecular formula C6H10O3S It is a derivative of propanoic acid, featuring an acetylsulfanyl group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(acetylsulfanyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(acetylsulfanyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-mercaptopropanoic acid with acetic anhydride to form 3-(acetylsulfanyl)propanoic acid, which is then esterified with methanol. This two-step process allows for greater control over the reaction conditions and yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(acetylsulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other acylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-(acetylsulfanyl)propanol.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Methyl 3-(acetylsulfanyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfur-containing substrates. It serves as a model compound for understanding the behavior of similar biological molecules.
Industry: Used in the production of specialty chemicals and as a building block for the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of methyl 3-(acetylsulfanyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes that catalyze the cleavage of the acetylsulfanyl group, leading to the formation of active metabolites. The molecular targets and pathways involved can vary, but typically include enzymes such as esterases and sulfatases.
Comparison with Similar Compounds
Methyl 3-(acetylsulfanyl)propanoate can be compared with other similar compounds such as:
Methyl 3-(methylsulfanyl)propanoate: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group. This difference can affect its reactivity and applications.
Ethyl 3-(acetylsulfanyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group. This can influence its solubility and reactivity.
Methyl 3-(acetylsulfanyl)butanoate: Similar structure but with an additional carbon in the propanoate chain. This can affect its physical properties and reactivity.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of sulfur-containing esters in organic synthesis and industrial applications.
Properties
CAS No. |
6291-62-9 |
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Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
methyl 3-acetylsulfanylpropanoate |
InChI |
InChI=1S/C6H10O3S/c1-5(7)10-4-3-6(8)9-2/h3-4H2,1-2H3 |
InChI Key |
RUXHQWGGLGBRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(=O)OC |
Origin of Product |
United States |
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